N-(3-methoxyphenyl)-3-methylbenzenesulfonamide

Catalog No.
S3090598
CAS No.
670271-51-9
M.F
C14H15NO3S
M. Wt
277.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methoxyphenyl)-3-methylbenzenesulfonamide

CAS Number

670271-51-9

Product Name

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide

IUPAC Name

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide

Molecular Formula

C14H15NO3S

Molecular Weight

277.34

InChI

InChI=1S/C14H15NO3S/c1-11-5-3-8-14(9-11)19(16,17)15-12-6-4-7-13(10-12)18-2/h3-10,15H,1-2H3

InChI Key

WGITYXKRCUKWPB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC

solubility

not available

Searches in scientific databases like PubChem [] and Google Scholar yielded no specific results on the research applications of this particular molecule.

Chemical Structure Analysis

While the exact research applications remain unknown, we can glean some information from the molecule's structure:

  • The presence of a sulfonamide group suggests it might have potential as an inhibitor for enzymes with a cysteine protease active site [].
  • The methoxy group (CH3O) can influence solubility and interaction with biological targets [].

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a methoxy group and a sulfonamide functional group. The molecular formula of this compound is C13_{13}H15_{15}N1_{1}O2_{2}S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of the methoxy group (–OCH3_3) on the aromatic ring enhances its solubility and biological activity, making it an interesting candidate for various applications in medicinal chemistry.

The chemical reactivity of N-(3-methoxyphenyl)-3-methylbenzenesulfonamide is primarily governed by the sulfonamide group. This compound can undergo several types of reactions:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acid-Base Reactions: The sulfonamide can act as a weak acid due to the presence of the nitrogen atom bonded to the sulfonyl group.
  • Condensation Reactions: It can react with various amines or alcohols to form new compounds through condensation.

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide exhibits significant biological activities. Sulfonamides are known for their antibacterial properties, particularly against gram-positive bacteria. The methoxy substitution may enhance its interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent. Additionally, some studies suggest that related compounds can exhibit anti-inflammatory and analgesic activities, making them valuable in therapeutic applications.

Several synthesis methods have been reported for N-(3-methoxyphenyl)-3-methylbenzenesulfonamide:

  • Direct Reaction Method: This involves reacting 3-methoxybenzenesulfonyl chloride with 3-methylaniline in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
  • Indirect Synthesis: Utilizing intermediates such as carboxylic acids that react with sulfonyl chlorides to yield the desired sulfonamide without requiring extensive purification steps .
  • One-Pot Synthesis: A method that combines multiple reaction steps into one vessel, often using catalytic systems to streamline the process and improve yield .

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Chemical Research: Utilized in synthetic organic chemistry for developing new compounds.

Studies on the interactions of N-(3-methoxyphenyl)-3-methylbenzenesulfonamide with biological macromolecules are crucial for understanding its mechanism of action. Research indicates that sulfonamides can interact with bacterial dihydropteroate synthase, inhibiting folate synthesis and thus exhibiting antibacterial effects. Additionally, computational studies may provide insights into its binding affinity and specificity towards various targets .

Several compounds share structural similarities with N-(3-methoxyphenyl)-3-methylbenzenesulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-methoxyphenyl)-4-methylbenzenesulfonamideStructureContains a para methoxy group which may influence solubility differently than meta substitution.
N-(2-methoxyphenyl)-2-methylbenzenesulfonamideStructureFeatures ortho substitution affecting steric hindrance and electronic properties.
N-(4-nitrophenyl)-4-methylbenzenesulfonamideStructureNitro group introduces additional electron-withdrawing effects, enhancing reactivity towards nucleophiles.

Uniqueness

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide is distinct due to its specific methoxy positioning on the aromatic ring, which may confer unique solubility and biological properties compared to other similar compounds.

XLogP3

2.8

Dates

Last modified: 08-18-2023

Explore Compound Types